molecular formula C8H7Br2NO3S B1616319 2,2-Dibromo-N-(phenylsulfonyl)acetamide CAS No. 36965-36-3

2,2-Dibromo-N-(phenylsulfonyl)acetamide

Cat. No.: B1616319
CAS No.: 36965-36-3
M. Wt: 357.02 g/mol
InChI Key: HGCIBTXRZGHPJF-UHFFFAOYSA-N
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Description

2,2-Dibromo-N-(phenylsulfonyl)acetamide: is an organic compound characterized by the presence of two bromine atoms, a phenylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-N-(phenylsulfonyl)acetamide typically involves the bromination of N-(phenylsulfonyl)acetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-N-(phenylsulfonyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to form N-(phenylsulfonyl)acetamide by using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: Oxidative cleavage of the phenylsulfonyl group can occur under strong oxidative conditions, leading to the formation of corresponding sulfonic acids.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: N-(phenylsulfonyl)acetamide.

    Oxidation Reactions: Corresponding sulfonic acids.

Scientific Research Applications

Chemistry: 2,2-Dibromo-N-(phenylsulfonyl)acetamide is used as a building block in organic synthesis

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the phenylsulfonyl group can enhance the compound’s ability to interact with biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-N-(phenylsulfonyl)acetamide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the phenylsulfonyl group play crucial roles in its chemical behavior. The compound can interact with biological targets through covalent bonding or non-covalent interactions, depending on the nature of the target and the specific derivative used.

Comparison with Similar Compounds

    2,2-Dibromoacetamide: Similar in structure but lacks the phenylsulfonyl group.

    N-(Phenylsulfonyl)acetamide: Lacks the bromine atoms but contains the phenylsulfonyl group.

    2-Bromo-N-(phenylsulfonyl)acetamide: Contains only one bromine atom.

Uniqueness: 2,2-Dibromo-N-(phenylsulfonyl)acetamide is unique due to the presence of both bromine atoms and the phenylsulfonyl group. This combination imparts distinct reactivity and potential applications compared to its analogs. The dual bromination allows for more versatile chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

N-(benzenesulfonyl)-2,2-dibromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO3S/c9-7(10)8(12)11-15(13,14)6-4-2-1-3-5-6/h1-5,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCIBTXRZGHPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190459
Record name Acetamide, 2,2-dibromo-N-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36965-36-3
Record name Acetamide, 2,2-dibromo-N-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036965363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2,2-dibromo-N-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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